2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOZOYMTCQFJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-fluoro-3-nitroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include mild temperatures and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide exhibit antimicrobial properties. The presence of the chlorophenyl and nitrophenyl groups may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Studies have also suggested that derivatives of this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Cancer Research
The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology .
Material Science
Polymer Additives
Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in producing high-performance materials .
Nanocomposites
In nanotechnology, this compound can be used to modify nanoparticles for improved dispersion and stability in various solvents. This application is particularly relevant in developing nanocomposites for electronics and photonics .
Environmental Applications
Pesticide Development
The compound's chemical characteristics suggest potential use as a pesticide or herbicide. Its ability to target specific biological pathways could lead to the development of more effective agricultural chemicals with reduced environmental impact .
Pollution Monitoring
Research into the environmental fate of similar compounds indicates that they can be used as markers for pollution monitoring. Their persistence and detectability in various environmental matrices make them suitable candidates for tracking contamination sources .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares a common acetamide backbone with modifications on the phenyl rings and sulfur-containing linkages. Key analogues include:
Key Observations :
- Hydrophobicity : The 4-chlorophenylthio group contributes to lipophilicity, similar to methylphenyl groups in triazole derivatives .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Hypothetical analysis based on similar structures suggests intramolecular N–H···O/N–H···N hydrogen bonds (as in ), with possible intermolecular interactions involving the nitro group.
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide : Forms inversion dimers via N–H···N bonds and layers via bifurcated hydrogen bonds. The pyrimidine ring is inclined at 42.25° to the benzene ring.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits centrosymmetric head-to-tail interactions (C–H···O) and chain formation via C–H···O bonds.
Impact of Nitro Group: The nitro substituent in the target compound may reduce ring planarity compared to amino-substituted analogues, altering packing efficiency and solubility .
Structure-Activity Relationship (SAR) :
- Fluoro Substituent: Improves metabolic stability and membrane permeability compared to non-halogenated analogues .
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide, with CAS Number 532960-93-3, is a compound that has gained attention due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, including its effects on various bacterial strains, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C14H10ClFN2O3S
- Molecular Weight : 340.76 g/mol
- Structure : The compound features a chlorophenyl group, a sulfanyl moiety, and a nitrophenyl acetamide structure, which are key to its biological activity.
Antimicrobial Effects
Recent studies have demonstrated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against various strains of Klebsiella pneumoniae, a significant pathogen known for its resistance to multiple antibiotics. The compound exhibited:
- Bactericidal Properties : The Minimum Bactericidal Concentration (MBC) was found to be equal to the Minimum Inhibitory Concentration (MIC), indicating strong bactericidal activity. This classification is supported by the ratio of MBC to MIC being less than or equal to 4, aligning with CLSI standards .
- Synergistic Effects : When combined with other antibiotics such as ciprofloxacin and cefepime, CFA showed additive effects, while it exhibited synergism with meropenem and imipenem. This suggests that CFA could enhance the efficacy of existing antibiotics against resistant strains .
Cytotoxicity Assessment
Preliminary cytotoxicity tests indicated that CFA does not present significant cytotoxic potential, making it a promising candidate for further research in antimicrobial therapy without the adverse effects commonly associated with many antibacterial agents .
Research Findings
A recent study conducted by Cordeiro et al. (2023) assessed the effects of CFA in combination with various antibiotics against Klebsiella pneumoniae strains. The findings are summarized in Table I below.
| Antibiotic | Effect with CFA | FICI Value | Classification |
|---|---|---|---|
| Ciprofloxacin | Additive | 0.6 | Additivity |
| Cefepime | Additive | 0.8 | Additivity |
| Ceftazidime | Indifferent | 1.5 | Indifference |
| Meropenem | Synergistic | 0.4 | Synergism |
| Imipenem | Synergistic | 0.3 | Synergism |
Case Studies
- Study on Drug Combinations : In a controlled laboratory setting, CFA was tested alongside conventional antibiotics against resistant Klebsiella pneumoniae strains. The results showed that the combination therapy significantly reduced the required concentration of antibiotics needed for effective treatment, highlighting the potential for CFA as an adjunctive therapy in clinical settings .
- Pharmacokinetic Profile : In silico analyses suggested that CFA possesses favorable pharmacokinetic properties for oral administration, indicating its potential for development into a therapeutic agent .
Q & A
Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Fragment-based design : Overlay crystal structures of lead compounds with target proteins to identify underutilized binding pockets. Introduce substituents (e.g., sulfone groups) to occupy hydrophobic regions .
- Free-energy perturbation : Calculate ΔΔG values for substituent modifications (e.g., fluoro to chloro) to prioritize synthetically feasible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
